5-硼苯二甲酸

描述

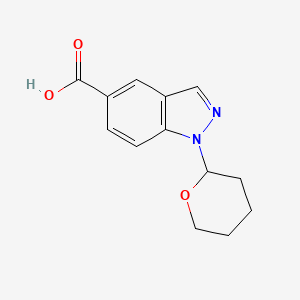

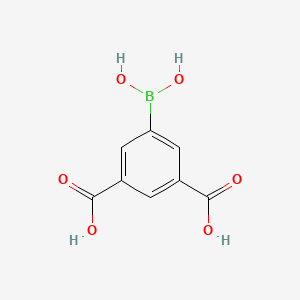

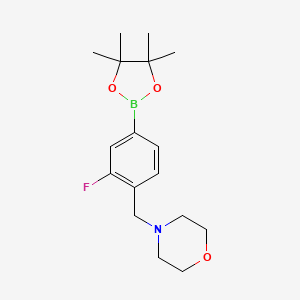

5-Boronoisophthalic acid (5-BIPA) is an organic compound that belongs to the boron-containing family of isophthalic acids. It is a white, crystalline solid with a molecular weight of 209.95 g/mol . 5-BIPA is a versatile compound used in a variety of applications, ranging from chemical synthesis to biomedical research.

Synthesis Analysis

The synthesis of 5-Boronoisophthalic acid involves the use of boric acid to tune the optical properties of lanthanide metal–organic frameworks (LMOFs) for dual-fluorescence emission . The LMOFs are prepared with 5-boronoisophthalic acid (5-bop) and Eu 3+ ions as the precursors . Another method involves the simple mixing of a reaction mixture of Tb/Eu salts and 5-boronoisophthalic acid (5-bop) in the presence of triethylamine (TEA) at room temperature .Molecular Structure Analysis

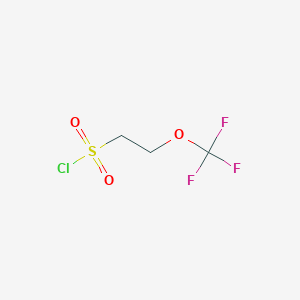

The molecular formula of 5-Boronoisophthalic acid is C8H7BO6 . The exact mass is 210.0335681 g/mol . The structure of 5-Boronoisophthalic acid is complex, with a high complexity score of 244 .Chemical Reactions Analysis

5-Boronoisophthalic acid is used in the creation of LMOFs for dual-fluorescence emission . The emission mechanism study indicates that 5-bop is excited with UV photons to produce its triplet state, which then excites Eu 3+ ions for their red emission . This is the general story of the antenna effect, but electron-deficient boric acid decreases the energy transfer efficiency from the triplet state of 5-bop to Eu 3+ ions .Physical And Chemical Properties Analysis

5-Boronoisophthalic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 590.7±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 92.7±3.0 kJ/mol . The flash point is 311.1±32.9 °C . The index of refraction is 1.631 .科学研究应用

1. 镧系金属有机骨架中的荧光检测

5-硼苯二甲酸 (5-bop) 已被用于调整镧系金属有机骨架 (LMOF) 的光学性质,增强它们对氟离子检测的选择性。这是通过双荧光发射机制实现的,其中 5-bop 被激发产生其三重态,激发 Eu3+ 离子产生红色发射。该方法为水性氟离子检测提供了高选择性和低检测限 (Yang 等人,2017).

2. 糖蛋白的捕获和释放

5-硼苯二甲酸在接近生理 pH 值时作为一种有效的亲和配体,用于选择性捕获和释放糖蛋白。它解决了硼酸亲和材料通常具有高结合 pH 值和弱亲和力的挑战,使其适用于糖蛋白的快速结合和洗脱动力学,这对于避免它们降解和失活至关重要 (Ali 等人,2021).

3. 电化学发光免疫分析

在临床诊断中,由 5-硼苯二甲酸和 Eu (III) 离子制备的 LMOF 已被用作电化学发光 (ECL) 免疫分析中的信号发射器。该应用能够高效且选择性地检测疾病标志物,从而降低最低可检测限并减少假阳性/假阴性的可能性 (Wang 等人,2020).

4. 金属有机骨架凝胶

5-硼苯二甲酸是制备具有固有发射颜色的金属有机骨架 (MOF) 凝胶的关键,涉及 Eu3+、Tb3+ 和/或 Dy3+ 离子。这些凝胶表现出三色荧光,并且能够进行全色发射,在传感和材料科学中具有潜在应用 (Chen 等人,2018).

5. 选择性荧光化学传感器

硼酸(如 5-硼苯二甲酸)与顺式二醇化合物的相互作用被用于开发选择性荧光化学传感器。这些传感器对于探测碳水化合物、L-多巴胺、氟化物和各种离子非常重要,提供了对硼酸传感器荧光性质和机制的见解 (Huang 等人,2012).

6. 金属有机骨架 (MOF) 上的实验室

5-硼苯二甲酸在 Lab-on-MOF 系统中的多目标荧光检测中发挥作用。该方法允许在单波长激发下对各种目标(包括金属离子和生物分子)进行颜色编码检测,从而简化传感程序并提高集成度 (Wang 等人,2018).

安全和危害

作用机制

Target of Action

5-Boronoisophthalic acid, also known as 3,5-Dicarboxyphenylboronic acid , is a boronic acid derivative that primarily targets lanthanide ions . These ions play a crucial role in various biochemical processes, including signal transduction and enzyme function.

Mode of Action

The compound interacts with its targets through a special nucleophilic reaction . The boronic acid group in 5-Boronoisophthalic acid forms a bond with the lanthanide ions, resulting in the formation of a lanthanide metal-organic framework (MOF) . This interaction leads to significant changes in the optical properties of the lanthanide ions .

Biochemical Pathways

The interaction of 5-Boronoisophthalic acid with lanthanide ions affects the optical pathways . The formation of the lanthanide MOF results in multi-emission at different wavelengths when excited at 256 nm . This change in emission properties can be leveraged in various applications, such as fluorescence sensing .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in organic solvents such as methanol, ethanol, and acetic acid . Its stability in air and potential decomposition under high temperature or high humidity conditions suggest that these factors may influence its bioavailability .

Result of Action

The primary result of the action of 5-Boronoisophthalic acid is the formation of a lanthanide MOF with tunable optical properties . This MOF exhibits multi-emission at different wavelengths, which can be used for fluorescence sensing . The fluorescence of the MOF can be selectively and significantly reduced in the presence of certain compounds, enabling its use in highly sensitive and selective detection .

Action Environment

The action of 5-Boronoisophthalic acid is influenced by environmental factors. It is stable in air but may decompose under high temperature or high humidity conditions . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

5-boronobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDXMCXNZRXUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656890 | |

| Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881302-73-4 | |

| Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICARBOXYPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid](/img/structure/B1386645.png)

![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)